bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate
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Overview
Description
Preparation Methods
The synthesis of bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate typically involves the reaction of 9H-fluorene-2,7-disulfonic acid with 4-methylphenol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonate esters.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate can be compared with similar compounds such as:
Bis(4-methoxyphenyl) 9H-fluorene-2,7-disulfonate: This compound has methoxy groups instead of methyl groups, which can affect its reactivity and applications.
Bis(3-methylphenyl) 9H-fluorene-2,7-disulfonate: The position of the methyl groups can influence the compound’s chemical behavior and interactions.
Bis(4-methylphenyl) 9-(dicyanomethylene)-9H-fluorene-2,7-disulfonate: The presence of dicyanomethylene groups introduces additional functional properties.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct chemical and physical properties useful in various applications.
Biological Activity
Bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate is a complex organic compound characterized by its unique molecular structure, which includes a fluorene core substituted with two 4-methylphenyl groups and two sulfonate functional groups. This compound has garnered attention in various fields, particularly in biological research due to its potential interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in enzyme inhibition, and relevant case studies.
The molecular formula of this compound is C27H26O6S2, with a molecular weight of approximately 506.6 g/mol. The presence of sulfonate groups enhances the compound's solubility and reactivity, allowing it to interact effectively with various biological molecules.
The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes. The sulfonate groups can form strong electrostatic interactions with positively charged sites on proteins, while the hydrophobic 4-methylphenyl groups can engage in non-polar interactions. This dual interaction mechanism can modulate the activity of enzymes or receptors, leading to various biological effects.
Feature | Description |
---|---|
Core Structure | Fluorene core with two sulfonate groups |
Substituent Groups | Two 4-methylphenyl groups |
Interaction Types | Electrostatic (sulfonate) and hydrophobic (phenyl) |
Biological Targets | Enzymes and receptors in various biological pathways |
Biological Applications
This compound has been studied for its potential applications in several areas:
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity. For instance, similar compounds have shown efficacy against enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The sulfonate groups enhance its reactivity and ability to disrupt bacterial cell membranes.
- Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activities, potentially reducing oxidative stress in biological systems.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Enzyme Inhibition : A recent study demonstrated that derivatives of fluorene-based compounds could effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was linked to the structural features of the compounds, including their sulfonate groups which facilitated binding to the enzyme's active site .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of similar fluorene derivatives against multidrug-resistant bacterial strains. Results indicated that these compounds could significantly reduce bacterial growth, suggesting potential therapeutic applications .
Properties
CAS No. |
302904-42-3 |
---|---|
Molecular Formula |
C27H22O6S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
bis(4-methylphenyl) 9H-fluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H22O6S2/c1-18-3-7-22(8-4-18)32-34(28,29)24-11-13-26-20(16-24)15-21-17-25(12-14-27(21)26)35(30,31)33-23-9-5-19(2)6-10-23/h3-14,16-17H,15H2,1-2H3 |
InChI Key |
GYNHKNYUTBUIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)C |
Origin of Product |
United States |
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